molecular formula C19H16ClNO2 B2529317 3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one CAS No. 1186396-67-7

3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one

Cat. No.: B2529317
CAS No.: 1186396-67-7
M. Wt: 325.79
InChI Key: NSKKBNUHFIIUMA-UHFFFAOYSA-N
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Description

This compound belongs to the quinoline-chalcone hybrid family, characterized by a conjugated enone system bridging a quinoline moiety and a substituted furan ring. Quinoline derivatives are renowned for their pharmacological activities, including antimicrobial, anticancer, and antimalarial properties . The structural uniqueness of this compound arises from the 2-chloro-7-methylquinoline group and the 2,4-dimethylfuran substituent, which influence its electronic and steric properties.

Properties

IUPAC Name

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-11-4-5-14-9-15(19(20)21-16(14)8-11)6-7-17(22)18-12(2)10-23-13(18)3/h4-10H,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKKBNUHFIIUMA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=C(OC=C3C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=C(OC=C3C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H16ClNOC_{19}H_{16}ClNO and it features a complex structure comprising a quinoline moiety and a dimethylfuran component. The structural representation can be summarized as follows:

  • Quinoline Ring : A bicyclic structure that contributes to the compound's biological activity.
  • Dimethylfuran : A five-membered ring that enhances the lipophilicity and bioavailability of the compound.

Research indicates that compounds similar to 3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one may interact with various biological targets. Notably:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered pharmacokinetics of co-administered drugs.
  • Receptor Modulation : It has been suggested that the compound could act as a modulator for certain neurotransmitter receptors, potentially influencing central nervous system (CNS) activity.

Pharmacological Effects

The biological effects of this compound have been assessed in various studies:

  • Antimicrobial Activity : Preliminary studies show that the compound exhibits significant antimicrobial properties against several bacterial strains.
  • Anticancer Potential : The quinoline derivatives are known for their anticancer activities, and this compound may also induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathways.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one against common pathogens. Results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This suggests that the compound has potential as an antimicrobial agent.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound induces apoptosis via caspase activation:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Caspase-dependent apoptosis
MCF7 (breast cancer)20ROS generation

These findings indicate its potential utility in cancer therapy.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The target compound’s furan ring may require optimized reaction conditions (e.g., solvent polarity, catalyst) to avoid side reactions, as seen in analogous syntheses .
  • Structural Dynamics: Molecular modeling (using software like SHELXL and WinGX ) predicts that the furan’s planarity (vs. quinoline’s aromaticity) may reduce conformational rigidity, affecting binding to biological targets.
  • Thermal Stability: Quinoline derivatives generally exhibit higher melting points (>200°C) due to strong intermolecular forces, whereas furan-containing analogs may show lower thermal stability.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: The compound is synthesized via a Claisen-Schmidt condensation reaction between 2-chloro-7-methylquinoline-3-carbaldehyde and 1-(2,4-dimethylfuran-3-yl)ethan-1-one under basic conditions. Key steps include:

  • Reagent Selection: Use methanol as the solvent with sodium hydroxide as the base to promote enolate formation .
  • Purification: Column chromatography with ethyl acetate/hexane gradients (e.g., 1:4 ratio) effectively isolates the product .
  • Yield Enhancement: Slow evaporation of acetone solutions yields prismatic crystals suitable for X-ray diffraction, achieving ~87% yield after recrystallization .

Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure?

Methodological Answer:

  • X-ray Crystallography: Single-crystal diffraction (CuKα radiation, λ = 1.54184 Å) reveals the triclinic crystal system (space group P1) with unit cell parameters (a = 9.1621 Å, b = 11.3598 Å, c = 13.1879 Å) .
  • NMR Analysis: Assign signals for the α,β-unsaturated ketone (C=O at ~190 ppm in 13C^{13}\text{C} NMR) and quinoline/furan protons (δ 6.5–8.5 ppm in 1H^{1}\text{H} NMR) .
  • Refinement Tools: SHELXL (for small-molecule refinement) and WinGX (for geometry analysis) resolve anisotropic displacement parameters and hydrogen bonding .

Advanced Research Questions

Q. How can crystallographic disorder in solvent molecules (e.g., ethanol) be resolved during structural refinement?

Methodological Answer: Ethanol solvent molecules in the crystal lattice often exhibit positional disorder. To address this:

  • Occupancy Refinement: Assign partial occupancy (e.g., 0.5 for each ethanol site) using SHELXL’s PART instruction .
  • Distance Constraints: Apply geometric restraints (e.g., 1.500(5) Å for C–O bonds) to prevent overfitting .
  • Difference Fourier Maps: Locate disordered solvent molecules using residual electron density peaks (>0.5 eÅ3^{-3}) .

Q. What strategies validate the role of non-covalent interactions (e.g., π-π stacking) in stabilizing the crystal lattice?

Methodological Answer:

  • Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., C–H···Cl, C–H···O) using software like CrystalExplorer .
  • π-π Interaction Metrics: Measure centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between quinoline rings .
  • Thermal Motion Analysis: Compare anisotropic displacement parameters (ADPs) of stacked aromatic systems to confirm rigidity .

Q. How can computational modeling predict bioactivity based on the compound’s structural features?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to biological targets (e.g., kinases or DNA topoisomerases) by aligning the α,β-unsaturated ketone moiety with catalytic sites .
  • QSAR Modeling: Correlate substituent effects (e.g., chloro vs. methyl groups) with antibacterial IC50_{50} values using partial least squares regression .
  • MD Simulations: Assess conformational stability (RMSD < 2.0 Å) in aqueous or lipid bilayer environments using GROMACS .

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